An In-Depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: Structure, Synthesis, and Advanced Applications
An In-Depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: Structure, Synthesis, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane, a versatile bifunctional organosilane. We will delve into its unique chemical architecture, provide a detailed synthesis protocol, and explore its mechanism of action as a powerful coupling agent. The primary focus will be on its applications in advanced materials, including dental composites and the surface modification of nanoparticles for drug delivery systems, offering insights into the causal relationships behind its efficacy.
Unveiling the Molecular Architecture and Significance
o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane (CAS No. 115396-93-5) is a unique molecule designed to bridge the interface between organic and inorganic materials.[1][2] Its structure features two distinct reactive functionalities: a methacrylate group and a triethoxysilyl group, connected by a urethane linkage. This dual nature allows it to act as a molecular adhesion promoter, enhancing the compatibility and durability of composite materials.[3]
The methacrylate group is an organic-reactive moiety that can participate in free-radical polymerization. This enables it to form strong covalent bonds with a wide range of organic polymer matrices, such as acrylics and polyurethanes.[4] The triethoxysilyl group , on the other hand, is an inorganic-reactive functionality. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, and metal oxides, forming stable covalent Si-O-Si bonds.[3]
The urethane linkage (-NH-COO-) is a critical component of the molecule's structure. It imparts increased polarity and the ability to form strong hydrogen bonds, which significantly contributes to the overall adhesive strength and flexibility of the interfacial region.[5][6] This enhanced bonding is crucial in applications where materials are subjected to mechanical stress and environmental challenges.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H31NO7Si[1][2] |
| Molecular Weight | 377.51 g/mol [1][7] |
| CAS Number | 115396-93-5[1][2] |
| Appearance | Clear to straw-colored liquid[8] |
| Density | Approximately 1.051 - 1.1 g/cm³[2][9] |
| Boiling Point | > 130 °C @ 4 mmHg[8] |
| Refractive Index | Approximately 1.446[9] |
Synthesis of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: A Step-by-Step Protocol
The synthesis of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane is typically achieved through the nucleophilic addition of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) to the isocyanate group of 3-(triethoxysilyl)propyl isocyanate. This reaction forms the characteristic urethane linkage.
Reaction Scheme
Caption: Synthesis of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane.
Experimental Protocol
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
3-(Triethoxysilyl)propyl isocyanate
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst[10]
-
Anhydrous solvent (e.g., toluene or chloroform)[10]
-
Inhibitor for free-radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)[9]
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Inert Atmosphere: The reactor is purged with dry nitrogen to create an inert atmosphere, which is maintained throughout the reaction to prevent premature hydrolysis of the triethoxysilyl groups and side reactions with the isocyanate.
-
Reactant Charging: 2-Hydroxyethyl methacrylate (HEMA) and a small amount of a polymerization inhibitor are dissolved in the anhydrous solvent in the reaction flask.
-
Catalyst Addition: The catalyst, such as dibutyltin dilaurate, is added to the HEMA solution. Organotin compounds are highly effective catalysts for urethane formation.[10]
-
Isocyanate Addition: 3-(Triethoxysilyl)propyl isocyanate is charged into the dropping funnel and added dropwise to the stirred HEMA solution over a period of 1-2 hours. This slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Conditions: The reaction mixture is typically maintained at a temperature between 60-80°C.[11] The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).
-
Reaction Completion and Purification: Once the isocyanate peak is no longer detectable, the reaction is considered complete. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting product is a clear to slightly yellowish, viscous liquid. Further purification, if necessary, can be achieved through vacuum distillation.
Characterization
-
FTIR Spectroscopy: The formation of the product can be confirmed by the appearance of characteristic urethane linkage peaks (N-H stretching around 3340 cm⁻¹, C=O stretching around 1720 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹) and the broad O-H peak from HEMA.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product by identifying the characteristic peaks for the methacrylate, urethane, and triethoxysilylpropyl groups. 29Si NMR can confirm the presence and environment of the silicon atom.
Mechanism of Action as a Coupling Agent
The efficacy of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane as a coupling agent lies in its ability to form a durable bridge at the interface between organic and inorganic materials. This process occurs in two main stages:
Caption: Mechanism of action as a coupling agent.
-
Reaction with the Inorganic Substrate:
-
Hydrolysis: The triethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[8] This step is often the rate-determining step.[13]
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the surface of an inorganic filler or substrate (like glass or silica), forming stable, covalent siloxane (Si-O-Si) bonds. Alternatively, the silanols can also self-condense to form a polysiloxane network at the interface.
-
-
Reaction with the Organic Matrix:
-
Copolymerization: The methacrylate functional group of the silane is available to copolymerize with the monomers of the organic resin matrix during the curing process (e.g., via free-radical polymerization). This creates a strong covalent bond between the silane and the polymer.
-
The result is a robust and durable interfacial layer that effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, thereby improving the mechanical properties and overall performance of the composite material.
Applications in Advanced Materials
The unique properties of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane make it a valuable component in a variety of advanced materials.
Dental Composites
In restorative dentistry, resin-based composites are widely used due to their aesthetic appeal and ability to bond to tooth structure.[4] These composites consist of an organic polymer matrix (typically based on methacrylate monomers like Bis-GMA and TEGDMA), inorganic filler particles (such as silica or glass), and a coupling agent to bond the two phases.
o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane is an excellent candidate for a coupling agent in dental composites.[14] Its methacrylate group can readily copolymerize with the dental resin matrix, while its triethoxysilyl group can form strong bonds with the filler particles. The presence of the urethane linkage can enhance the toughness and durability of the interfacial bond, potentially leading to improved wear resistance and longevity of the dental restoration.[15]
Surface Modification of Nanoparticles for Drug Delivery
The surface properties of nanoparticles are critical for their performance in drug delivery systems.[16] Surface modification can improve nanoparticle stability, biocompatibility, and targeting capabilities. o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane can be used to functionalize the surface of inorganic nanoparticles, such as silica or titania nanoparticles, for drug delivery applications.[17][18]
The process involves reacting the silane with the nanoparticles to create a covalent bond, leaving the methacrylate groups exposed on the surface. These methacrylate groups can then be used for further functionalization, such as:
-
Polymer Shell Formation: Initiating polymerization from the nanoparticle surface to create a polymer shell that can encapsulate drugs.
-
Attachment of Targeting Ligands: The methacrylate groups can be modified to attach targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues.
-
Modulation of Hydrophilicity/Hydrophobicity: The organic chain of the silane can alter the surface properties of the nanoparticles, influencing their interaction with biological systems.
The use of this urethane-containing silane can offer advantages in creating a more robust and flexible coating on the nanoparticles, potentially improving drug loading capacity and controlling the release profile.[19]
Caption: Surface modification of nanoparticles for drug delivery.
Safety and Handling
o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane is classified as an irritant, particularly to the eyes.[8] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is sensitive to moisture and will react with water to release ethanol.[8] Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[8]
Conclusion
o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane is a highly versatile and effective coupling agent with significant potential in the development of advanced materials. Its unique trifunctional structure, combining the reactivity of a methacrylate, the inorganic bonding capability of a triethoxysilyl group, and the enhanced adhesion properties of a urethane linkage, makes it a valuable tool for researchers and scientists. From improving the durability of dental composites to enabling the sophisticated surface engineering of nanoparticles for targeted drug delivery, this molecule offers a wide range of possibilities for innovation in materials science and biomedical applications. A thorough understanding of its synthesis, mechanism of action, and handling requirements is essential for harnessing its full potential.
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